molecular formula C12H20O B155542 2-Heptylidenecyclopentan-1-one CAS No. 39189-74-7

2-Heptylidenecyclopentan-1-one

Cat. No.: B155542
CAS No.: 39189-74-7
M. Wt: 180.29 g/mol
InChI Key: PBNMXJOZTAVFCR-DHZHZOJOSA-N
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Description

2-Heptylidenecyclopentan-1-one is an organic compound with the molecular formula C12H20O. It is also known by other names such as 2-heptylidenecyclopentanone and this compound. This compound is characterized by its yellowish oily appearance and is primarily used in the fragrance industry due to its unique scent properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Heptylidenecyclopentan-1-one typically involves the aldol condensation reaction between cyclopentanone and n-heptaldehyde. The reaction is catalyzed by sodium hydroxide and a phase transfer catalyst such as beta-cyclodextrin. The reaction is carried out at temperatures ranging from 50 to 80°C for 8 to 10 hours, with the pH adjusted to 6-7. The mixture is then stirred at 100 to 120°C until no more water is generated, followed by washing and drying to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of phase transfer catalysts like beta-cyclodextrin helps increase the reaction rate and promote mixed aldol condensation, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions

2-Heptylidenecyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Heptylidenecyclopentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Heptylidenecyclopentan-1-one involves its interaction with various molecular targets and pathways. In the aldol condensation reaction, it acts as an electrophile, reacting with nucleophiles to form new carbon-carbon bonds. The presence of catalysts like beta-cyclodextrin enhances the reaction rate by facilitating the transfer of reactants between different phases .

Comparison with Similar Compounds

2-Heptylidenecyclopentan-1-one can be compared with other similar compounds such as:

    Cyclopentanone, 2-pentylidene-: Similar structure but with a shorter alkyl chain.

    Cyclopentanone, 2-octylidene-: Similar structure but with a longer alkyl chain.

    Cyclohexanone, 2-heptylidene-: Similar structure but with a six-membered ring instead of a five-membered ring.

The uniqueness of this compound lies in its specific alkyl chain length and the resulting fragrance properties, making it particularly valuable in the fragrance industry .

Properties

CAS No.

39189-74-7

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

(2E)-2-heptylidenecyclopentan-1-one

InChI

InChI=1S/C12H20O/c1-2-3-4-5-6-8-11-9-7-10-12(11)13/h8H,2-7,9-10H2,1H3/b11-8+

InChI Key

PBNMXJOZTAVFCR-DHZHZOJOSA-N

Isomeric SMILES

CCCCCC/C=C/1\CCCC1=O

SMILES

CCCCCCC=C1CCCC1=O

Canonical SMILES

CCCCCCC=C1CCCC1=O

39189-74-7

Pictograms

Irritant

Synonyms

2-Heptylidenecyclopentan-1-one;  2-Heptylidene-cyclopentanone

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CCCCCCC=C1CCCC1=O

Synthesis routes and methods II

Procedure details

In a 300 ml four-neck flask fitted with a thermometer, a reflux condenser and a stirrer were placed 2-(1-hydroxyheptyl)cyclopentanone (70 g) synthesized in Reference Example 3, oxalic acid (0.7 g) and toluene (140 ml), and the whole was refluxed to allow dehydration to proceed. The formed water was removed and the reaction was continued until water was not formed any more (about 2.5 hours). The reaction mixture was washed with water and the layers were separated from each other. Further, the resulting organic layer was washed with saturated brine and separated. The organic layer was evaporated on a rotary evaporator under reduced pressure to recover toluene and unreacted cyclopentanone, whereby a crude product (63 g) was obtained. The product was distilled using a Claisen distillation apparatus to obtain 55 g of 2-heptylidenecyclopentanone (boiling point: 56° C./400 Pa; GC purity: 98.5%).
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70 g
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0.7 g
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140 mL
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2-heptylidenecyclopentanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 4
2-Heptylidenecyclopentan-1-one

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